Aloe-emodin-glucoside

Overview

Description

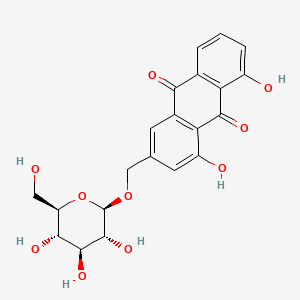

Aloe-emodin-glucoside is a derivative of aloe-emodin, an anthraquinone compound . It is found in the roots and rhizomes of many plants and has shown potential in various biological activities such as antineoplastic, anti-inflammatory, antiangiogenic, and antiproliferative . It also has the ability to prevent cancer metastasis and potentially reverse multidrug resistance of cancer cells .

Synthesis Analysis

This compound can be synthesized through glycosylation in engineered Escherichia coli . The process involves the use of glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) for enzymatic modification of emodin and aloe-emodin . The maximum yield of glycosylated products of emodin (emodin-O-β-d-glucoside) and aloe-emodin (aloe-emodin-O-β-d-glucoside) were approximately 144 µM (38 mg/L) and 168 µM (45 mg/L) respectively .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of anthraquinones . It is an anthraquinone derivative isolated from Aloe vera .

Chemical Reactions Analysis

The anthraquinone compounds such as emodin, aloe-emodin, and rhein undergo glucuronidation and sulfation . Rhein can also be present in the blood in prototype form .

Scientific Research Applications

1. Anticancer Properties

Aloe-emodin-glucoside exhibits significant anticancer activity. It shows potent binding to G-quadruplex DNA sequences, which are crucial in gene regulation and cancer development. Aloe-emodin and its glucoside derivatives have been found to have higher binding affinity to these sequences, particularly in oncogenes like c-KIT and c-MYC, which may correlate to their anticancer effects (Das & Dutta, 2021). Additional studies demonstrate aloe-emodin’s ability to inhibit cancer cell proliferation and induce apoptosis through cell cycle arrest, especially in neuroectodermal tumors (Pecere et al., 2000).

2. Anti-Inflammatory and Antiarthritic Effects

Aloe-emodin has shown anti-inflammatory properties by inhibiting inducible nitric oxide and prostaglandin E2 in vitro. It modulates the anti-inflammatory activity and expression of COX-2 in rodent models, suggesting its potential in treating inflammatory conditions (Kshirsagar et al., 2014).

3. Pharmacological Effects

Emerging evidence points to aloe-emodin's broad pharmacological effects, including antivirus, antibacterial, antiparasitic, neuroprotective, and hepatoprotective activities. These properties lay the foundation for treating various diseases, like influenza, Alzheimer's disease, and different types of cancers (Dong et al., 2020).

4. Antiviral and Antimicrobial Activities

Aloe-emodin has been identified as an interferon-inducing agent with significant antiviral activity against pathogens like Japanese encephalitis virus and enterovirus 71. It activates interferon-stimulated response elements, leading to inhibition of virus replication (Lin et al., 2008).

5. Effects on Glucose Metabolism

Studies indicate that aloe-emodin glycosides can stimulate glucose transport and glycogen storage, potentially alleviating insulin resistance. It enhances glucose uptake by modulating key markers in the insulin signaling cascade, suggesting its relevance in diabetes management (Anand et al., 2010).

Mechanism of Action

Aloe-emodin-glucoside has been shown to have antiproliferative and anticarcinogenic properties . It inhibits cell growth and proliferation, initiates apoptosis, has antimetastasis, and antiangiogenic effects . In cancer cells, these molecular mechanisms consist of inhibition of cell growth and proliferation, cell cycle arrest deterioration, initiation of apoptosis, antimetastasis, and antiangiogenic effect .

Safety and Hazards

Aloe-emodin-glucoside may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name |

1,8-dihydroxy-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-13-17(26)19(28)20(29)21(31-13)30-7-8-4-10-15(12(24)5-8)18(27)14-9(16(10)25)2-1-3-11(14)23/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQHVCDULHERIH-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951621 | |

| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50488-89-6, 29010-56-8 | |

| Record name | 3-[(β-D-Glucopyranosyloxy)methyl]-1,8-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50488-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloe-emodin-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029010568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4,5-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2954677.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2954683.png)

![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one](/img/structure/B2954684.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2954686.png)

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2954688.png)